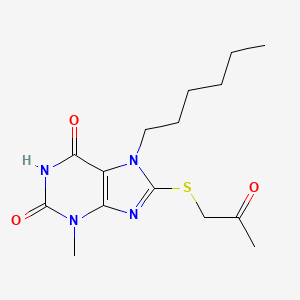
3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” is a unique chemical compound. Its empirical formula is C8H9NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” can be represented by the SMILES stringCC1=NOC(C2CC2)=C1C(O)=O . This indicates that the molecule contains a cyclopropyl group attached to the 5-position of the isoxazole ring, and a methyl group attached to the 3-position . Chemical Reactions Analysis
While specific chemical reactions involving “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” are not detailed in the search results, it’s known that 5-Methylisoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It’s also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
The molecular weight of “3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-” is 167.16 . Unfortunately, the search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid: is a derivative of isoxazole, which is a five-membered heterocyclic compound commonly found in many drugs . The isoxazole ring is known for its presence in compounds with a wide range of biological activities, including:
Eco-Friendly Synthetic Strategies
The synthesis of isoxazole derivatives, including 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid , has seen a shift towards metal-free synthetic routes . These methods are significant because they:
Biological Activities of Oxazole Derivatives
Oxazole derivatives are known for their diverse biological activities, which have been extensively reviewed in recent literature . These activities include:
Anticancer Drug Design
The isoxazole scaffold is a key feature in the design of anticancer drugs . Researchers focus on:
Sensing Applications
Isoxazole derivatives are also explored for their potential in sensing applications . This includes:
Nanocatalysis
The field of nanocatalysis has seen the use of isoxazole derivatives for enhancing catalytic reactions . They are used to:
Anti-Infective Agents
Research has highlighted the use of oxazole derivatives as anti-infective agents . They have been synthesized and studied for:
Drug Delivery Systems
The structural diversity of isoxazole derivatives makes them suitable for drug delivery applications . They can be engineered to:
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It is hypothesized that isoxazole esters, a related class of compounds, may act as prodrugs with pyrazinamide-like action . This suggests that the compound could be metabolized in the body to produce an active form that interacts with its targets.
Result of Action
As a unique chemical provided for early discovery researchers, its effects are yet to be fully explored .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that light exposure could potentially affect the stability and action of 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid.
properties
IUPAC Name |
5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)9-12-7(4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLDTLQUQMPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)

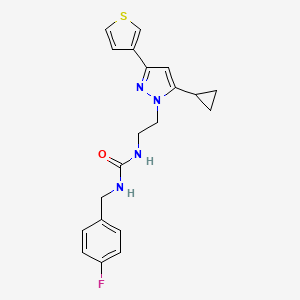
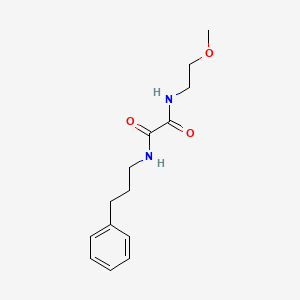
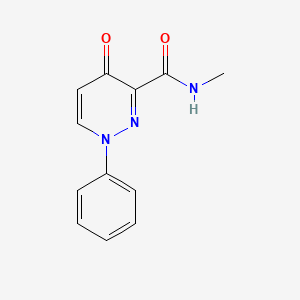
![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
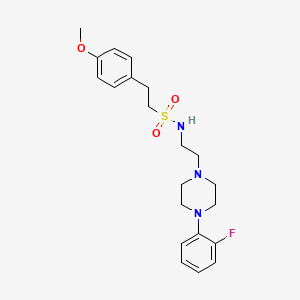
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2963429.png)
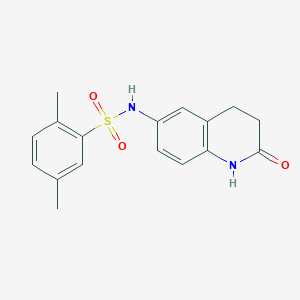
![6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)
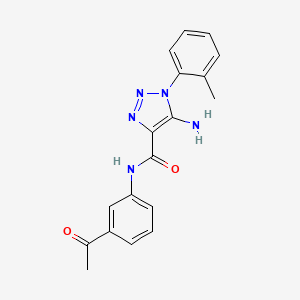
![3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2963438.png)
